3-Hydroxy-OPC8-CoA
CAS No.:
Cat. No.: VC1956757
Molecular Formula: C39H64N7O19P3S
Molecular Weight: 1059.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C39H64N7O19P3S |
---|---|
Molecular Weight | 1059.9 g/mol |
IUPAC Name | S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-8-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]octanethioate |
Standard InChI | InChI=1S/C39H64N7O19P3S/c1-4-5-7-12-26-24(13-14-27(26)48)10-8-6-9-11-25(47)19-30(50)69-18-17-41-29(49)15-16-42-37(53)34(52)39(2,3)21-62-68(59,60)65-67(57,58)61-20-28-33(64-66(54,55)56)32(51)38(63-28)46-23-45-31-35(40)43-22-44-36(31)46/h5,7,22-26,28,32-34,38,47,51-52H,4,6,8-21H2,1-3H3,(H,41,49)(H,42,53)(H,57,58)(H,59,60)(H2,40,43,44)(H2,54,55,56)/b7-5-/t24-,25?,26-,28+,32+,33+,34?,38+/m0/s1 |
Standard InChI Key | PDDHCVXPABQISO-PTAVJDKESA-N |
Isomeric SMILES | CC/C=C\C[C@H]1[C@H](CCC1=O)CCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O)O |
Canonical SMILES | CCC=CCC1C(CCC1=O)CCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O)O |
Introduction
Chemical Structure and Properties
3-Hydroxy-OPC8-CoA is structurally classified as a 3-hydroxyacyl CoA, containing a coenzyme A thioester linked to a hydroxylated derivative of OPC8, a jasmonate precursor. Based on metabolomic database information, its detailed chemical characteristics include:
Property | Value |
---|---|
Name | OPC8-3-hydroxyacyl-CoA |
Molecular Formula | C39H60N7O19P3S |
Average Molecular Weight | 1055.92 g/mol |
Monoisotopic Molecular Weight | 1059.3191 |
InChI Key | PDDHCVXPABQISO-MFYIAUATSA-J |
Chemical Classification | 3-hydroxyacyl CoAs |
Kingdom | Organic compounds |
Super Class | Lipids and lipid-like molecules |
Class | Fatty Acyls |
Sub Class | Fatty acyl thioesters |
Direct Parent | 3-hydroxyacyl CoAs |
Molecular Framework | Aromatic heteropolycyclic compounds |
The compound has a complex structure derived from its coenzyme A moiety and the OPC8 acyl chain with a hydroxyl group at the third carbon position. The SMILES notation for this compound is: CCC=CCC4(C(=O)CCC(CCCCCC(O)CC(SCCNC(=O)CCNC(=O)C(O)C(C)(C)COP(=O)(OP(=O)(OCC1(OC(C(C1OP([O-])(=O)[O-])O)N3(C2(=C(C(N)=NC=N2)N=C3))))[O-])[O-])=O)4) .
Biosynthetic Pathway and Metabolic Context
Position in Jasmonate Biosynthesis
3-Hydroxy-OPC8-CoA occupies a critical position in the jasmonate biosynthesis pathway, particularly in the peroxisomal phase of JA production. The pathway follows these sequential steps:
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Linolenic acid is converted to 12-oxo-phytodienoic acid (OPDA) in chloroplasts through the sequential action of lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC) .
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OPDA is transported to peroxisomes, where it is reduced by OPDA reductase 3 (OPR3) to OPC8 .
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OPC8 is activated to OPC8-CoA by OPC-8:CoA ligase (OPCL1/At1g20510) .
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OPC8-CoA enters the β-oxidation cycle, where it is:
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Additional rounds of β-oxidation progressively shorten the side chain to eventually yield jasmonic acid .
This pathway is illustrated in Figure 1:
Stage | Substrate | Enzyme | Product | Location |
---|---|---|---|---|
1 | Linolenic acid | LOX, AOS, AOC | OPDA | Chloroplast |
2 | OPDA | OPR3 | OPC8 | Peroxisome |
3 | OPC8 | OPCL1 | OPC8-CoA | Peroxisome |
4a | OPC8-CoA | ACX1/5 | OPC8-2-enoyl-CoA | Peroxisome |
4b | OPC8-2-enoyl-CoA | MFP | 3-Hydroxy-OPC8-CoA | Peroxisome |
4c | 3-Hydroxy-OPC8-CoA | MFP | OPC8-3-ketoacyl-CoA | Peroxisome |
4d | OPC8-3-ketoacyl-CoA | KAT | OPC6-CoA + Acetyl-CoA | Peroxisome |
5 | OPC6-CoA | β-oxidation enzymes | OPC4-CoA → JA | Peroxisome → Cytosol |
Enzymes Involved in 3-Hydroxy-OPC8-CoA Metabolism
The two key enzymes directly involved in 3-Hydroxy-OPC8-CoA metabolism are:
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Multifunctional Protein (MFP): This enzyme catalyzes the hydration of OPC8-2-enoyl-CoA to form 3-Hydroxy-OPC8-CoA and subsequently oxidizes it to OPC8-3-ketoacyl-CoA. The MFP contains both 2-trans-enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities in a single protein .
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3-hydroxyacyl-CoA dehydrogenase: This enzyme specifically catalyzes the oxidation of 3-Hydroxy-OPC8-CoA to 3-keto-OPC8-CoA, utilizing NAD+ as a cofactor. This reaction is essential for the progression of the β-oxidation cycle .
Structural and Functional Comparison with Related Metabolites
3-Hydroxy-OPC8-CoA shares structural features with other acyl-CoA derivatives but has unique characteristics related to its role in jasmonate biosynthesis. The table below compares its properties with related compounds:
Property | 3-Hydroxy-OPC8-CoA | OPC8-3-ketoacyl-CoA | 3-Hydroxypropanoyl-CoA | 3-Hydroxytetradecanoyl-CoA |
---|---|---|---|---|
Molecular Weight | 1055.92 g/mol | 1053.904 g/mol | 839.6 g/mol | ~969.8 g/mol |
Chemical Formula | C39H60N7O19P3S | C39H58N7O19P3S | C24H40N7O18P3S | C35H60N7O18P3S |
Functional Group | 3-hydroxyl | 3-keto | 3-hydroxyl | 3-hydroxyl |
Biological Role | JA biosynthesis | JA biosynthesis | β-Alanine metabolism | Fatty acid β-oxidation |
Cellular Location | Peroxisome | Peroxisome | Various | Various |
Metabolic Pathway | Jasmonate biosynthesis | Jasmonate biosynthesis | Various metabolic pathways | Fatty acid metabolism |
While 3-Hydroxypropanoyl-CoA and 3-Hydroxytetradecanoyl-CoA are primarily involved in general fatty acid metabolism, 3-Hydroxy-OPC8-CoA and OPC8-3-ketoacyl-CoA are specifically dedicated to jasmonate biosynthesis, highlighting their specialized roles in plant defense signaling .
Cellular Localization and Compartmentalization
Peroxisomal Location
3-Hydroxy-OPC8-CoA is exclusively located in peroxisomes, consistent with the localization of the β-oxidation machinery in plants. Several lines of evidence support this peroxisomal localization:
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OPC-8:CoA ligase (OPCL1), which generates the precursor OPC8-CoA, has been confirmed to localize to peroxisomes through fluorescent protein tagging experiments .
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The enzymes responsible for the subsequent metabolism of 3-Hydroxy-OPC8-CoA, including the multifunctional protein and 3-ketoacyl-CoA thiolase, are established peroxisomal enzymes .
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Confocal imaging of YFP-tagged OPCL1 together with RFP-tagged peroxisomal marker proteins showed complete three-dimensional overlap, confirming peroxisomal targeting .
Transport Mechanisms
The compartmentalization of jasmonate biosynthesis across chloroplasts and peroxisomes necessitates transport mechanisms for pathway intermediates:
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OPDA must be transported from chloroplasts to peroxisomes.
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It has been suggested that OPDA-CoA ligase (At5g63380) might facilitate the import of OPDA into peroxisomes through a mechanism similar to the vectorial translocation of fatty acids in other organisms .
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Once inside peroxisomes, OPDA can be converted to OPC8 by OPR3, and subsequently to various CoA derivatives including 3-Hydroxy-OPC8-CoA .
Physiological Significance in Plant Defense
Role in Jasmonate-Mediated Responses
As an essential intermediate in jasmonate biosynthesis, 3-Hydroxy-OPC8-CoA indirectly contributes to numerous plant physiological processes:
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Wound Response: Jasmonate production increases rapidly following wounding, triggering defense gene expression and repair mechanisms .
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Pathogen Defense: Jasmonates mediate resistance against various pathogens, particularly necrotrophic fungi and herbivorous insects .
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Systemic Signaling: Jasmonates act as mobile signals that transmit information about stress from damaged to undamaged tissues .
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Development: Jasmonates regulate various developmental processes, including root growth, reproductive development, and senescence .
Evidence from Mutant Studies
Studies of mutants defective in enzymes involved in 3-Hydroxy-OPC8-CoA metabolism provide insight into its physiological importance:
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OPCL1 knockout mutants (At1g20510) show reduced JA accumulation upon wounding with concomitant accumulation of OPC8, OPC6, and OPC4, indicating a partial metabolic block in the pathway .
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These mutants retain approximately 50-60% of wild-type JA levels, suggesting alternative routes for JA biosynthesis exist .
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Multiple mutants lacking various enzymes in the pathway show differential phenotypes, indicating complex regulation and potential redundancy in the pathway .
Analytical Methods for Detection and Quantification
The analysis of 3-Hydroxy-OPC8-CoA presents challenges due to its complex structure and relatively low abundance in biological samples. Several analytical approaches have been employed:
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Liquid Chromatography-Mass Spectrometry (LC-MS): This technique separates and identifies 3-Hydroxy-OPC8-CoA based on its molecular weight and fragmentation pattern.
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High-Performance Liquid Chromatography (HPLC): Used for separation and quantification of acyl-CoA derivatives.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about 3-Hydroxy-OPC8-CoA.
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Metabolomic Approaches: Comprehensive analysis of metabolite profiles can detect changes in 3-Hydroxy-OPC8-CoA levels in response to various stimuli or genetic modifications.
These analytical methods have been instrumental in elucidating the role of 3-Hydroxy-OPC8-CoA in jasmonate biosynthesis and plant defense responses.
Future Research Directions
Despite significant advances in understanding 3-Hydroxy-OPC8-CoA and its role in jasmonate biosynthesis, several important questions remain:
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Enzyme Specificity: Further characterization of the enzymes involved in 3-Hydroxy-OPC8-CoA metabolism, particularly their substrate specificity and regulation, would enhance our understanding of jasmonate biosynthesis.
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Alternative Pathways: The existence of alternative routes for jasmonate biosynthesis, suggested by the persistence of JA production in OPCL1 knockout mutants, requires further investigation.
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Regulatory Mechanisms: The regulation of 3-Hydroxy-OPC8-CoA metabolism in response to various stresses and developmental cues remains to be fully elucidated.
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Evolutionary Conservation: Comparative analysis of jasmonate biosynthesis across different plant species could provide insights into the evolutionary conservation of 3-Hydroxy-OPC8-CoA metabolism.
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Metabolic Engineering: Manipulation of 3-Hydroxy-OPC8-CoA metabolism could potentially enhance plant resistance to biotic and abiotic stresses.
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